molecular formula C15H13FN4O2S B11464913 4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Cat. No.: B11464913
M. Wt: 332.4 g/mol
InChI Key: JILMTEPQEWPXAQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by the presence of a fluorine atom, a benzamide group, and a thiadiazolo[3,2-a]pyrimidine core

Properties

Molecular Formula

C15H13FN4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-fluoro-N-(5-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide

InChI

InChI=1S/C15H13FN4O2S/c1-8(2)13-19-20-14(22)11(7-17-15(20)23-13)18-12(21)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,21)

InChI Key

JILMTEPQEWPXAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazolo[3,2-a]pyrimidine core.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Benzamide Group: The benzamide group is attached through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with modified functional groups.

Scientific Research Applications

4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(propan-2-yl)aniline: A related compound with a similar fluorine-containing structure.

    Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate: Another compound with a similar core structure.

Uniqueness

4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets, making it a valuable compound for scientific research.

Biological Activity

4-fluoro-N-[5-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of the 4-fluoro substituent may enhance its pharmacological profile by improving binding affinity to biological targets.

Molecular Formula

  • Molecular Formula: C15H16F N5O2S
  • Molecular Weight: 341.38 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing the thiadiazole and pyrimidine moieties. For instance, derivatives similar to our compound have shown significant antifungal activity against various pathogens.

CompoundTarget PathogenInhibition Rate (%)EC50 (µg/ml)
6hPhomopsis sp.89.625.9
6cB. cinerea75.650.8

These results indicate that modifications in the structure can lead to enhanced antifungal activity, suggesting that our compound may possess similar or superior efficacy against fungal infections .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of DNA synthesis and induction of apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A recent investigation evaluated the cytotoxic effects of similar compounds on different cancer cell lines:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.3
A54910.8

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells, a crucial aspect of anticancer drug design .

The proposed mechanism of action for compounds similar to our target involves:

  • Inhibition of Enzymatic Activity: Compounds may act as inhibitors of key enzymes involved in nucleic acid synthesis.
  • Induction of Oxidative Stress: Some derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways: They may interfere with signaling pathways critical for cell survival and proliferation.

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